4-Isopropyl-alpha-methylcinnamaldehyde

描述

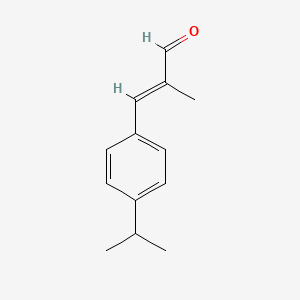

Structure

3D Structure

属性

IUPAC Name |

2-methyl-3-(4-propan-2-ylphenyl)prop-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-10(2)13-6-4-12(5-7-13)8-11(3)9-14/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAMGBSPHGCQDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=C(C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

831-97-0 | |

| Record name | 2-Methyl-3-[4-(1-methylethyl)phenyl]-2-propenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=831-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenal, 2-methyl-3-[4-(1-methylethyl)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-isopropyl-α-methylcinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Isopropyl Alpha Methylcinnamaldehyde

Classical Condensation Reactions

The cornerstone of 4-isopropyl-alpha-methylcinnamaldehyde synthesis is the base-catalyzed crossed aldol (B89426) condensation, a variant known as the Claisen-Schmidt condensation. This reaction joins two different carbonyl compounds, in this case, an aromatic aldehyde and an aliphatic aldehyde. quora.com

Aldol Condensation Approaches from Substituted Benzaldehydes and Aliphatic Aldehydes

The synthesis of this compound is achieved through the crossed aldol condensation of 4-isopropylbenzaldehyde (B89865) with propanal. researchgate.netchegg.com In this reaction, the aromatic aldehyde, 4-isopropylbenzaldehyde, which lacks alpha-hydrogens, can only act as an electrophilic acceptor for the carbanion (enolate). The aliphatic aldehyde, propanal, possesses acidic alpha-hydrogens and thus serves as the enolate precursor upon deprotonation by a base. researchgate.netmagritek.com

The enolate of propanal performs a nucleophilic attack on the carbonyl carbon of 4-isopropylbenzaldehyde. The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration, often facilitated by heat, to yield the final α,β-unsaturated aldehyde product, this compound. youtube.com The conjugation with the aromatic ring provides a thermodynamic driving force for this elimination of water.

Influence of Alkaline Condensing Agents on Reaction Efficiency and Selectivity

The choice of the alkaline condensing agent is critical for the efficiency and selectivity of the aldol condensation. Strong bases such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and sodium methoxide (B1231860) are commonly employed to catalyze the reaction. researchgate.net The primary role of the base is to abstract an alpha-hydrogen from propanal, generating the reactive enolate ion. The concentration and type of base can influence the reaction rate and the prevalence of side reactions.

The reaction is typically performed in a protic solvent like a methanol-water solution, which facilitates the dissolution of the alkaline agent and reactants. google.com The optimal temperature is generally kept low, between 15-25°C, during the addition of propanal to manage the exothermic nature of the reaction and minimize by-product formation. google.com

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Key Conditions | Reported Yield |

|---|---|---|---|---|---|

| 4-Isopropylbenzaldehyde | Propanal | Potassium Hydroxide (KOH) | Not Specified | Excess propanal, dropwise addition | Data not specified |

| 4-Isopropylbenzaldehyde | Propanal | Sodium Methoxide | Not Specified | Excess propanal, dropwise addition | Data not specified |

| Benzaldehyde (analogous) | Propanal | Sodium Hydroxide (NaOH) | 60% Methanol/Water | Temp. 15-25°C, Dropwise addition over 5-8 hours | 81.8% |

Strategies for Control of By-product Formation and Purification in Condensation Processes

A significant challenge in the crossed aldol condensation between 4-isopropylbenzaldehyde and propanal is the potential for self-condensation of propanal. This side reaction leads to the formation of 2-methylpent-2-enal, an undesired by-product that complicates purification and reduces the yield of the target compound. researchgate.net

Several strategies are employed to maximize selectivity:

Slow Reactant Addition : Propanal is added slowly or dropwise to the reaction mixture containing 4-isopropylbenzaldehyde and the alkaline catalyst. researchgate.netgoogle.com This maintains a low concentration of the enolizable aldehyde, ensuring it preferentially reacts with the more abundant, non-enolizable aromatic aldehyde.

Molar Ratio Control : An excess of the aromatic aldehyde can be used to increase the probability of the desired cross-condensation over the self-condensation of propanal. youtube.com

Temperature Management : Maintaining a controlled temperature, typically below 25°C, helps to moderate the reaction rate and suppress side reactions. google.com

Following the reaction, the crude product is purified through a multi-step process. This typically involves washing with water to remove the solvent and water-soluble salts, neutralization of the excess base with a weak acid, and phase separation. google.com The final purification is achieved by vacuum distillation, which separates the high-boiling this compound from unreacted starting materials and lower-boiling by-products. google.comgoogle.com Recrystallization can also be employed as a purification technique for solid organic compounds. emu.edu.tr

Friedel-Crafts Reaction Pathways to Precursors

The primary precursor for the synthesis of this compound is 4-isopropylbenzaldehyde, also known as cuminaldehyde. This aromatic aldehyde can be synthesized from cumene (B47948) (isopropylbenzene) using formylation reactions that fall under the broader category of Friedel-Crafts reactions. wikipedia.orgnih.gov These reactions introduce a formyl group (-CHO) onto the aromatic ring via electrophilic aromatic substitution. byjus.com

Two prominent methods for the formylation of cumene are:

Gattermann-Koch Reaction : This classic method treats cumene with carbon monoxide (CO) and hydrogen chloride (HCl) under high pressure, using a catalyst system of aluminum chloride (AlCl₃) and cuprous chloride (CuCl). wikipedia.orgquora.com The reaction generates a reactive formyl cation electrophile in situ, which then attacks the electron-rich cumene ring. byjus.comvaia.com Due to the activating, ortho-para directing effect of the isopropyl group, the formylation occurs predominantly at the sterically less hindered para position to yield 4-isopropylbenzaldehyde. google.com

Vilsmeier-Haack Reaction : This reaction uses a milder formylating agent, known as the Vilsmeier reagent, which is formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). youtube.comjk-sci.comwikipedia.org The Vilsmeier reagent, a chloroiminium ion, is a weaker electrophile than the species in the Gattermann-Koch reaction but is effective for activated aromatic rings like cumene. youtube.comyoutube.com The initial product is an iminium salt, which is hydrolyzed during aqueous workup to yield the final aldehyde. wikipedia.org Substitution occurs preferentially at the para position. jk-sci.com

Targeted Hydrogenation Strategies for this compound

While this compound is the final product of the aldol condensation, it can also serve as a starting material for the synthesis of other valuable fragrance compounds, notably the corresponding saturated aldehyde, 4-isopropyl-alpha-methylhydrocinnamaldehyde (cyclamen aldehyde). This transformation is achieved through the selective hydrogenation of the carbon-carbon double bond.

Chemoselective Hydrogenation of the Unsaturated Linkage

The chemoselective hydrogenation of the α,β-unsaturated C=C bond in compounds like this compound is a critical industrial process. The primary challenge is to reduce the alkene moiety without affecting the aldehyde (C=O) group. researchgate.net Hydrogenation of the C=C bond is generally thermodynamically favored over the hydrogenation of the C=O bond. researchgate.net

Various heterogeneous catalysts have been developed to achieve high selectivity for this transformation. Catalysts based on transition metals are commonly used, with the choice of metal, support, and reaction conditions dictating the outcome. Palladium (Pd) catalysts, for instance, are known to be highly active for C=C bond hydrogenation while showing low selectivity for C=O bond reduction in unsaturated aldehydes. pnnl.gov Nickel-based catalysts are also effective for the selective hydrogenation of the C=C double bond in unsaturated carbonyl compounds. researchgate.net

| Catalyst System | Substrate Type | Product Type | Key Findings |

|---|---|---|---|

| Tris(triphenylphosphine)chlororhodium (Wilkinson's catalyst) | α,β-Unsaturated Aldehydes (e.g., crotonaldehyde) | Saturated Aldehydes | Homogeneous catalyst specific for the reduction of the C=C bond. rsc.org |

| Nickel-Carbon Composite (NiC) | α,β-Unsaturated Carbonyls (e.g., crotonaldehyde) | Saturated Carbonyls | Highly selective for hydrogenating the C=C bond, leaving the C=O group almost untouched. researchgate.net |

| Palladium on Carbon (Pd/C) | α,β-Unsaturated Aldehydes & Ketones | Saturated Aldehydes & Ketones | Highly active for hydrogenation, with a strong preference for C=C bond reduction over C=O bond. pnnl.gov |

| Ruthenium on Carbon (Ru/C) | α,β-Unsaturated Aldehydes | Saturated Aldehydes & Unsaturated Alcohols | Can produce unsaturated alcohols, but also hydrogenates C=C bond. pnnl.gov |

Development and Evaluation of Catalyst Systems for Selective Transformations (e.g., Palladium-Alumina, Cobalt Carbonyl Complexes)

The synthesis of specific aldehydes like this compound often requires catalysts that can selectively transform functional groups. Palladium-alumina and cobalt carbonyl complexes are two such classes of catalysts that have been extensively studied for their efficacy in aldehyde synthesis, particularly in reactions involving hydrogenation and hydroformylation.

Palladium-Alumina (Pd/Al₂O₃)

Palladium supported on alumina (B75360) is a widely used heterogeneous catalyst, particularly valued for its high activity and stability in hydrogenation reactions. samaterials.comamericanelements.com In the context of α,β-unsaturated aldehydes, such as cinnamaldehyde (B126680) derivatives, palladium catalysts are well-known for their high selectivity in hydrogenating the carbon-carbon (C=C) double bond while leaving the carbonyl (C=O) group intact. scielo.org.za This selective transformation is crucial for producing saturated aldehydes from unsaturated precursors. scielo.org.zaresearchgate.net

The alumina support enhances the dispersion and stability of the palladium nanoparticles, resulting in a catalyst with a high surface area that is resistant to deactivation. samaterials.com Research has shown that modifying palladium-alumina catalysts can further tune their selectivity. For instance, the promotion of a Pd/Al₂O₃ catalyst with ionic cobalt(III) has been shown to alter the reaction pathway in cinnamaldehyde hydrogenation. While the standard Pd/Al₂O₃ catalyst selectively hydrogenates the C=C bond, the bimetallic Pd⁰Co³⁺/γ-Al₂O₃ system can hydrogenate both the C=C and C=O bonds consecutively. scielo.org.za

| Catalyst | Reaction Conditions | Primary Product | Selectivity |

|---|---|---|---|

| Pd⁰/γ-Al₂O₃ | 80 °C, 3 MPa H₂ | Hydrocinnamaldehyde (Saturated Aldehyde) | ~100% for C=C hydrogenation |

| Pd⁰Co³⁺/γ-Al₂O₃ | 80 °C, 3 MPa H₂ | Hydrocinnamaldehyde and Phenylpropanol | 65% Phenylpropanal, 35% Phenylpropanol |

| Co³⁺/γ-Al₂O₃ | 80 °C, 3 MPa H₂ | No reaction | N/A |

Cobalt Carbonyl Complexes

Cobalt carbonyl complexes, such as dicobalt octacarbonyl (Co₂(CO)₈), are pivotal catalysts in organic synthesis, most notably for the hydroformylation of olefins (alkenes). britannica.comwikipedia.org This process, also known as the "oxo process," converts an alkene, hydrogen, and carbon monoxide into an aldehyde containing one more carbon than the original alkene. britannica.com

Dicobalt octacarbonyl itself is a precursor to the active catalyst, cobalt tetracarbonyl hydride (HCo(CO)₄). wikipedia.orgchemicalbook.com The catalytic cycle involves the coordination of the alkene to the cobalt center, followed by insertion into the cobalt-hydride bond and subsequent migratory insertion of a carbonyl group to form an acyl complex. The final step is the hydrogenolysis of the acyl complex, which releases the aldehyde product and regenerates the active catalyst. wikipedia.org These complexes are foundational in the industrial synthesis of various aldehydes. britannica.com

| Complex | Catalytic Process | Role | Typical Substrate | Product |

|---|---|---|---|---|

| Dicobalt octacarbonyl (Co₂(CO)₈) | Hydroformylation | Catalyst Precursor chemicalbook.com | Alkenes | Aldehydes |

| Cobalt tetracarbonyl hydride (HCo(CO)₄) | Hydroformylation | Active Catalyst wikipedia.org | Alkenes | Aldehydes |

Advanced Synthetic Methodologies for α,β-Unsaturated Aldehydes

The synthesis of complex α,β-unsaturated aldehydes benefits from advanced methodologies that offer high levels of control over stereochemistry and purity.

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is of significant interest in fields like fragrances and pharmaceuticals. For α,β-unsaturated aldehydes and related structures, organocatalysis using chiral secondary amines has emerged as a powerful strategy. mdpi.com These catalysts, such as imidazolidinones, activate α,β-unsaturated aldehydes by forming a transient iminium ion. This activation facilitates highly enantioselective reactions, including conjugate additions and cycloadditions. mdpi.comnih.gov

This methodology has been successfully applied in the total synthesis of various natural products. mdpi.com For example, the asymmetric addition of organometallic reagents to α,β-unsaturated aldehydes can be achieved with excellent enantioselectivity (e.g., 94% ee) using a combination of a chiral amine catalyst and a copper(II) co-catalyst. mdpi.com Similarly, enantioselective approaches have been developed for the synthesis of related chiral building blocks, such as γ-hydroxy α,β-unsaturated aldehydes, through the direct addition of propargyl acetate (B1210297) to aldehydes, followed by a series of transformations. capes.gov.brdntb.gov.uanih.gov

| Reaction Type | Catalyst System | Substrate | Result |

|---|---|---|---|

| Asymmetric 1,4-Addition | Chiral Amine IX + Cu(OTf)₂ | α,β-Unsaturated Aldehyde | 1,4-Addition product in 65% yield and 94% enantiomeric excess (ee) |

| Asymmetric Epoxidation | Chiral Amine IX | α,β-Unsaturated Aldehyde | Highly enantioselective formation of epoxy aldehyde |

| Intramolecular aza-Michael Reaction | Jorgensen's Catalyst XV | α,β-Unsaturated Aldehyde with a tethered amine | Piperidine aldehyde in excellent enantioselectivity (94% ee) |

The use of sodium bisulfite (NaHSO₃) is a classic and effective method for the purification of aldehydes. doubtnut.com Aldehydes react with sodium bisulfite to form solid, water-soluble crystalline adducts. doubtnut.comscite.ai This reaction is typically selective for aldehydes and some reactive ketones, allowing for their efficient separation from unreacted starting materials and other non-carbonyl impurities, which remain in the organic phase. scite.airesearchgate.net

The purification process involves three main steps:

Adduct Formation: The crude reaction mixture containing the aldehyde is treated with a saturated aqueous solution of sodium bisulfite, leading to the precipitation of the aldehyde-bisulfite adduct.

Separation: The solid adduct is isolated by filtration.

Regeneration: The purified aldehyde is regenerated by treating the adduct with an acid or base (e.g., sodium carbonate solution), which decomposes the adduct and releases the free aldehyde. doubtnut.comresearchgate.net

This technique eliminates the need for chromatographic purification, making the process more scalable and sustainable. researchgate.netrsc.org

Furthermore, using the bisulfite adduct directly as a reactant can enhance reactivity. A historical patent describes a process where an aldehyde in the form of its bisulfite compound is used in a condensation reaction. scribd.com This method generates the aldehyde in situ in a highly reactive state, which can lead to improved reaction efficiency and higher yields of the desired unsaturated aldehyde product, with fewer byproducts from self-condensation. scribd.com

| Step | Procedure | Purpose | Outcome |

|---|---|---|---|

| 1. Adduct Formation | Treat crude aldehyde mixture with saturated NaHSO₃ solution. | Selectively react with the aldehyde to form a solid. | Precipitation of the solid aldehyde-bisulfite adduct. scite.ai |

| 2. Isolation | Filter the mixture. | Separate the solid adduct from soluble impurities. | Isolated, purified aldehyde-bisulfite adduct. researchgate.net |

| 3. Regeneration | Treat the adduct with a base (e.g., Na₂CO₃) or acid. | Decompose the adduct to release the free aldehyde. | Pure aldehyde, free from initial impurities. doubtnut.com |

Chemical Reactivity and Mechanistic Studies of 4 Isopropyl Alpha Methylcinnamaldehyde

Reactivity of the α,β-Unsaturated Aldehyde Moiety

The chemical behavior of 4-isopropyl-alpha-methylcinnamaldehyde is largely dictated by the presence of the α,β-unsaturated aldehyde functional group. This arrangement of atoms creates a conjugated system that influences the molecule's electrophilicity and susceptibility to various reactions.

Electrophilic Properties and Nucleophilic Addition Reactions

The α,β-unsaturated aldehyde moiety in this compound possesses two primary electrophilic sites: the carbonyl carbon and the β-carbon. The electronegative oxygen atom of the carbonyl group polarizes the carbon-oxygen double bond, rendering the carbonyl carbon electron-deficient and thus a target for nucleophiles. This leads to 1,2-addition reactions, where the nucleophile attacks the carbonyl carbon directly.

Furthermore, through resonance, this electron-withdrawing effect extends to the β-carbon of the carbon-carbon double bond. This makes the β-carbon also susceptible to nucleophilic attack in what is known as a conjugate or 1,4-addition. The choice between 1,2- and 1,4-addition is influenced by factors such as the nature of the nucleophile, the reaction conditions, and steric hindrance around the electrophilic centers. Hard nucleophiles, such as Grignard reagents, tend to favor 1,2-addition, while softer nucleophiles, like Gilman cuprates and thiols, typically favor 1,4-addition.

Table 1: Regioselectivity of Nucleophilic Additions to α,β-Unsaturated Aldehydes

| Nucleophile Type | Predominant Mode of Addition | Product Type |

| Hard Nucleophiles (e.g., Grignard Reagents) | 1,2-Addition | Allylic Alcohol |

| Soft Nucleophiles (e.g., Gilman Cuprates, Thiols) | 1,4-Addition (Conjugate Addition) | Saturated Aldehyde with β-substituent |

Participation in Iminium Catalysis and Organocatalytic Transformations

This compound, as a derivative of cinnamaldehyde (B126680), is an excellent substrate for iminium ion catalysis, a key strategy in organocatalysis. In this process, the aldehyde reacts with a chiral secondary amine catalyst to form a transient iminium ion. This transformation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated system, thereby activating it towards nucleophilic attack.

This activation strategy is employed in a variety of organocatalytic transformations, including Diels-Alder reactions, Michael additions, and Friedel-Crafts alkylations. For instance, in the context of a Diels-Alder reaction, the formation of the iminium ion enhances the dienophilic character of the α,β-unsaturated aldehyde, facilitating its reaction with a diene. The use of a chiral amine catalyst allows for the stereoselective formation of the cycloadduct.

Research on cinnamaldehydes has demonstrated their successful participation in co-catalytic systems combining supramolecular and iminium-based organocatalysis for [4+2] cycloaddition reactions. While specific studies on this compound are not extensively documented, its structural similarity to cinnamaldehyde suggests it would behave similarly in these transformations.

Elucidation of Reaction Mechanisms

Understanding the intricate mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic methodologies.

Studies on Transient Intermediates, including Enamines, in Catalytic Cycles

In many organocatalytic reactions, the initial formation of an iminium ion is followed by the generation of another key transient intermediate: the enamine. Following a nucleophilic addition to the β-position of the iminium ion, a proton can be removed from the α-position, leading to the formation of a nucleophilic enamine. This enamine can then react with an electrophile.

The catalytic cycle is completed by the hydrolysis of the resulting iminium ion, which regenerates the chiral amine catalyst and releases the functionalized aldehyde product. The intermediacy of both iminium ions and enamines within a single catalytic cycle allows for a cascade of reactions, enabling the construction of complex molecular architectures from simple starting materials.

A computational study on the organocatalytic Michael addition of nitromethane (B149229) to cinnamaldehyde using a secondary amine catalyst elucidated a five-step mechanism. nih.govacs.org This study highlighted the formation of an iminium intermediate followed by the generation of an enamine intermediate after the crucial C-C bond formation. nih.govacs.org The regeneration of the catalyst was found to occur through the hydration of the enamine intermediate. nih.govacs.org

Computational Chemistry for Mechanistic Insights into Aldehyde Functionalization and Epoxidation

While specific computational studies on the functionalization and epoxidation of this compound are limited, density functional theory (DFT) calculations on related systems, such as cinnamaldehyde, have provided significant mechanistic insights. These studies help to map out the potential energy surfaces of reactions, identify transition states, and rationalize the stereochemical outcomes of catalytic processes.

For instance, computational studies on the epoxidation of cinnamaldehyde have explored the mechanism involving the formation of an iminium ion, which is then attacked by a peroxide to form an enamine intermediate. nobelprize.org Subsequent intramolecular cyclization and elimination steps lead to the formation of the epoxide and regeneration of the catalyst. nobelprize.org Such theoretical investigations are invaluable for understanding the role of the catalyst and for the rational design of more efficient and selective catalytic systems for the transformation of α,β-unsaturated aldehydes.

Derivatization and Functional Group Interconversions

The versatile reactivity of the α,β-unsaturated aldehyde moiety in this compound allows for a wide range of derivatizations and functional group interconversions.

One notable transformation is the selective hydrogenation of the carbon-carbon double bond to yield 4-isopropyl-alpha-methyl hydrocinnamaldehyde. google.com This reaction can be achieved using catalytic hydrogenation with a nickel catalyst, where the reaction conditions are controlled to favor the reduction of the alkene over the aldehyde. google.com This transformation is significant as it converts the unsaturated aldehyde into its saturated counterpart, altering its chemical properties and potential applications.

Other potential functional group interconversions, based on the known reactivity of α,β-unsaturated aldehydes, include:

Reduction of the aldehyde: The aldehyde group can be selectively reduced to a primary alcohol using reducing agents like sodium borohydride.

Oxidation of the aldehyde: The aldehyde can be oxidized to a carboxylic acid using various oxidizing agents.

Formation of imines and enamines: As discussed, the aldehyde readily reacts with primary and secondary amines to form imines and enamines, respectively.

Wittig and related reactions: The carbonyl group can undergo olefination reactions to extend the carbon chain.

Table 2: Potential Functional Group Interconversions of this compound

| Reagent(s) | Functional Group Transformation | Product Type |

| H₂, Ni Catalyst | Reduction of C=C double bond | Saturated Aldehyde |

| NaBH₄ | Reduction of aldehyde | Allylic Alcohol |

| Oxidizing Agent (e.g., KMnO₄) | Oxidation of aldehyde | Carboxylic Acid |

| Primary Amine | Condensation with aldehyde | Imine |

| Secondary Amine | Condensation with aldehyde | Enamine |

| Phosphonium Ylide | Wittig reaction with aldehyde | Alkene |

Selective Reactions with Nucleophiles for Structural Modification

This compound, as an α,β-unsaturated aldehyde, possesses two primary electrophilic sites that can react with nucleophiles: the carbonyl carbon and the β-carbon of the conjugated double bond. maynoothuniversity.ie This dual reactivity allows for selective structural modifications depending on the nature of the nucleophile and the reaction conditions.

1,2-Addition (Direct Addition): Hard nucleophiles, such as organolithium reagents or Grignard reagents, tend to attack the electrophilic carbonyl carbon directly. This results in the formation of a secondary alcohol after workup.

1,4-Addition (Conjugate or Michael Addition): Soft nucleophiles, such as thiols, amines, and cuprates, preferentially attack the β-carbon of the α,β-unsaturated system. nih.gov This reaction, known as the Michael addition, is a key strategy for forming new carbon-carbon or carbon-heteroatom bonds.

The reaction of cinnamaldehyde derivatives with thiols provides a clear example of this selectivity. While cinnamaldehyde itself can react with aliphatic thiols at the carbonyl group to yield a bis-dithioacetal, its reactivity in thia-Michael additions can be surprisingly low without catalysis. researchgate.net However, with certain thiols like cysteamine, which contains both a thiol and an amine group, a mixture of products can be formed, including thiazoline (B8809763) derivatives resulting from reactions at both electrophilic sites. nih.govresearchgate.net The presence of the β-phenyl group (or substituted phenyl group in the case of this compound) can have a detrimental effect on the Michael reactivity, possibly due to the loss of conjugation in the adduct. nih.gov

| Nucleophile Type | Example | Predominant Reaction Pathway | Initial Product |

|---|---|---|---|

| Hard Nucleophiles | Grignard Reagents (R-MgBr) | 1,2-Addition (Direct) | Secondary Alcohol (after workup) |

| Soft Nucleophiles | Thiols (R-SH) | 1,4-Addition (Conjugate) | β-Thioether Aldehyde |

| Soft Nucleophiles | Amines (R₂NH) | 1,4-Addition (Conjugate) | β-Amino Aldehyde |

| Special Case | Aliphatic Thiols | 1,2-Addition (Acetal Formation) | Dithioacetal |

Stereochemical Control and Stereoselective Synthesis in Reactions Involving this compound

Stereochemical control is the ability to selectively produce a desired stereoisomer in a chemical reaction, which is a critical aspect of modern organic synthesis. fiveable.me For a molecule like this compound, stereochemistry primarily relates to the configuration of the carbon-carbon double bond (E/Z isomerism).

The most common synthesis of this compound involves a base-catalyzed aldol (B89426) condensation between 4-isopropylbenzaldehyde (B89865) and propanal. researchgate.net This reaction can theoretically produce both E and Z isomers. However, the trans or (E)-isomer is generally the thermodynamically more stable and, therefore, the major product due to reduced steric hindrance between the substituted phenyl ring and the aldehyde group. Reaction conditions can be optimized to enhance the selectivity for the desired (E)-isomer.

When reactions introduce a new chiral center into the molecule, controlling the stereochemical outcome becomes crucial. Strategies to achieve this include:

Substrate Control: The existing stereochemistry in a molecule can influence the stereochemical outcome of a reaction at another part of the molecule. youtube.com For example, if the aldehyde group of this compound were to react to form a new stereocenter, the bulky isopropylphenyl group could sterically hinder one face of the molecule, directing the incoming reagent to the opposite face.

Auxiliary Control: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemistry of a subsequent reaction. After the reaction, the auxiliary is removed. youtube.com

Reagent/Catalyst Control: The use of chiral reagents or catalysts can create a chiral environment that favors the formation of one enantiomer or diastereomer over another. rijournals.com

If a reaction creates a new chiral center from an achiral starting material without the influence of any other chiral substance, a racemic mixture (a 50:50 mixture of enantiomers) will be produced. lumenlearning.com This is because the attack of a reagent on a planar, achiral group (like the double bond in this case) is equally probable from either face. lumenlearning.com Therefore, achieving stereoselectivity in reactions involving this compound often requires the strategic use of chiral catalysts or auxiliaries.

| Strategy | Description | Application Example |

|---|---|---|

| Thermodynamic Control | Reaction conditions are set to favor the formation of the most stable stereoisomer. | Favoring the (E)-isomer during aldol condensation synthesis of this compound. |

| Substrate Control | An existing chiral center or structural feature in the substrate directs the stereochemistry of a new center. | Steric hindrance from the isopropylphenyl group guiding a nucleophilic attack on the double bond. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a predominantly single enantiomer product. | Using a chiral Lewis acid or organocatalyst for a stereoselective Michael addition. |

| Chiral Auxiliary | A chiral moiety is temporarily incorporated into the substrate to direct a stereoselective reaction. | Attaching a chiral amine to form a chiral iminium ion intermediate that reacts stereoselectively. |

Analytical Methodologies for the Characterization and Quantification of 4 Isopropyl Alpha Methylcinnamaldehyde

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental technique for separating and analyzing the components of a mixture. nih.gov For a compound like 4-isopropyl-alpha-methylcinnamaldehyde, both gas and liquid chromatography play vital roles in its qualitative and quantitative assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds such as this compound. nih.govresearchgate.net It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry, making it ideal for both identifying (qualitative) and quantifying (quantitative) the analyte. nih.gov

In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized. The volatile components are then carried by an inert gas (the mobile phase) through a capillary column coated with a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the two phases. For aromatic aldehydes, a non-polar or medium-polarity column, such as one with a 5% phenyl polysiloxane stationary phase, is often employed.

As the separated components elute from the column, they enter the mass spectrometer. In the ion source, molecules are typically ionized by electron impact (EI), which causes them to fragment in a reproducible manner. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical "fingerprint" for the compound.

Qualitative Analysis: The identity of this compound can be confirmed by comparing its retention time and mass spectrum with that of a known standard. The fragmentation pattern is particularly informative. Based on the analysis of similar structures like cinnamaldehyde (B126680), characteristic fragmentation pathways for this compound (Molecular Weight: 188.27 g/mol ) would include the loss of key functional groups. researchgate.netlibretexts.orgnist.gov

Quantitative Analysis: For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) mode. Instead of scanning the entire mass range, the mass spectrometer is set to detect only a few characteristic ions of the target analyte. This approach significantly increases sensitivity and reduces interference from matrix components. A calibration curve is constructed by analyzing standards of known concentrations to determine the amount of the compound in an unknown sample. researchgate.net

Table 1: Representative GC-MS Parameters and Expected Fragmentation Data

| Parameter | Typical Value/Description |

|---|---|

| GC Column | SLB™-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate (e.g., 1 mL/min) |

| Oven Program | Initial temp 70°C, ramp at 10°C/min to 280°C, hold for 5 min |

| Injector Temp | 250°C |

| MS Ionization | Electron Impact (EI), 70 eV |

| Expected Molecular Ion (M+) | m/z 188 |

| Predicted Major Fragment Ions (m/z) | 173 (Loss of -CH3) |

| 159 (Loss of -CHO) | |

| 145 (Loss of isopropyl group) | |

| 117 (Isopropylphenyl cation) |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination

High-performance liquid chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds that may not be sufficiently volatile or stable for GC analysis. nih.gov For this compound, HPLC is particularly valuable for assessing its purity and for determining the enantiomeric excess (e.e.) if a chiral synthesis is performed.

Purity Assessment: Reversed-phase HPLC (RP-HPLC) is the most common mode for purity analysis of moderately polar compounds. researchgate.net A C18 column is typically used as the stationary phase, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the separation of impurities with a wide range of polarities. Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the analyte exhibits maximum absorbance, which for cinnamaldehyde derivatives is typically in the 280-320 nm range. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Enantiomeric Excess Determination: Since this compound possesses a chiral center at the alpha-carbon, its enantiomers may exhibit different biological activities. HPLC is the primary method for separating these enantiomers to determine the enantiomeric excess. Two main strategies are employed:

Direct Separation using Chiral Stationary Phases (CSPs): This is the most common approach, where the sample is injected onto an HPLC column that contains a chiral selector immobilized on the stationary phase. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for separating a wide range of enantiomers. nih.govresearchgate.net The separation occurs due to the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase, which have different energies and thus different retention times. Mobile phases are typically mixtures of alkanes (like hexane) and alcohols (like isopropanol).

Indirect Separation via Derivatization: In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (e.g., a C18 column). This approach can be useful when direct chiral separation is difficult to achieve.

Table 2: Typical HPLC Conditions for Analysis

| Analysis Type | Parameter | Typical Condition |

|---|---|---|

| Purity Assessment (RP-HPLC) | Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Water and Acetonitrile | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at ~290 nm | |

| Enantiomeric Separation (Chiral HPLC) | Column | Chiralcel OD-H (Cellulose-based) or Chiralpak AD (Amylose-based) |

| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) | |

| Flow Rate | 0.5 - 1.0 mL/min | |

| Detection | UV at ~290 nm |

Advanced Spectroscopic Characterization

While chromatography is essential for separation, spectroscopy is indispensable for the unambiguous structural elucidation and identification of molecules. uobasrah.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. uobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information about the chemical environment of each atom, their connectivity, and their spatial relationships.

For this compound, a complete set of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments can provide a full structural assignment.

¹H NMR: The proton NMR spectrum would show distinct signals for each type of proton. Key expected signals include a singlet for the aldehyde proton (CHO), signals for the aromatic protons on the isopropyl-substituted ring, a quartet for the methine proton and a doublet for the methyl protons of the isopropyl group, a signal for the vinylic proton, and a signal for the alpha-methyl group protons. researchgate.netutah.educhemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. For this molecule, one would expect to see signals for the carbonyl carbon, the carbons of the double bond, the aromatic carbons, the carbons of the isopropyl group, and the alpha-methyl carbon. utah.edu

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aldehyde | ¹H | 9.5 - 9.7 | Singlet (s) |

| Vinylic | ¹H | 7.3 - 7.5 | Singlet (s) or Quartet (q) |

| Aromatic | ¹H | 7.2 - 7.6 | Doublets (d) |

| Isopropyl (CH) | ¹H | 2.9 - 3.1 | Septet |

| α-Methyl | ¹H | 2.1 - 2.3 | Doublet (d) |

| Isopropyl (CH₃) | ¹H | 1.2 - 1.3 | Doublet (d) |

| Carbonyl | ¹³C | ~195 | - |

| Aromatic & Vinylic | ¹³C | 125 - 155 | - |

| Isopropyl (CH) | ¹³C | ~34 | - |

| Isopropyl (CH₃) | ¹³C | ~24 | - |

| α-Methyl | ¹³C | ~15 | - |

High-Resolution Mass Spectrometry Techniques (e.g., ESI FT-ICR MS, Orbitrap MS, MS/MS) for Molecular and Intermediate Identification

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of a compound's elemental formula. Techniques such as Electrospray Ionization (ESI) coupled with Fourier-Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass analyzers can measure m/z values to within a few parts per million (ppm) of the true value. uniurb.it This precision enables the differentiation between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₃H₁₆O), HRMS would confirm the exact mass of its molecular ion. echemi.com

Tandem mass spectrometry (MS/MS) is another powerful tool used for structural elucidation. nih.gov In an MS/MS experiment, a specific ion (a "parent" or "precursor" ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting "daughter" or "product" ions are analyzed. This provides detailed information about the structure of the parent ion and can be used to identify specific substructures within the molecule. This is particularly useful for identifying metabolites or degradation products where the core structure has been modified. researchgate.net

Pre-analytical Derivatization Strategies for Aldehyde Analysis

The direct analysis of aldehydes can sometimes be challenging due to their reactivity, polarity, and potential for thermal instability. nih.gov Pre-analytical derivatization is a strategy where the analyte is chemically modified before analysis to improve its chromatographic properties or detection sensitivity. perkinelmer.com

Two common derivatizing agents for aldehydes are:

2,4-Dinitrophenylhydrazine (DNPH): DNPH reacts with the carbonyl group of aldehydes to form a stable 2,4-dinitrophenylhydrazone derivative. epa.govresearchgate.net This reaction is a cornerstone of aldehyde analysis, particularly for HPLC. hitachi-hightech.com The resulting hydrazone has a strong chromophore, which significantly enhances its detectability by UV-Vis detectors (typically around 360 nm). This method is highly sensitive and is widely used in environmental analysis for measuring aldehyde concentrations in air and water. epa.govscioninstruments.com

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): PFBHA is a preferred derivatizing agent for the GC-MS analysis of aldehydes. rsc.org It reacts with the aldehyde to form a PFBHA-oxime. This derivative is more stable and less polar than the parent aldehyde, leading to better chromatographic peak shape. Crucially, the pentafluorobenzyl group is highly electronegative, which makes the derivative exceptionally sensitive to detection by electron capture detection (ECD) or by mass spectrometry in negative chemical ionization (NCI) mode. researchgate.net A drawback is that the reaction can produce two geometric isomers (syn and anti), which may complicate chromatography, though conditions can often be optimized to co-elute them as a single peak. rsc.org

Table 4: Common Derivatization Reagents for Aldehyde Analysis

| Reagent | Abbreviation | Reaction Product | Primary Analytical Technique | Key Advantage |

|---|---|---|---|---|

| 2,4-Dinitrophenylhydrazine | DNPH | Hydrazone | HPLC-UV | Strong UV absorbance for high sensitivity |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | PFBHA | Oxime | GC-MS, GC-ECD | Improved thermal stability and high sensitivity (especially for ECD/NCI-MS) |

Structure Activity Relationship Sar Studies in Chemical Transformations of 4 Isopropyl Alpha Methylcinnamaldehyde

Correlation Between Molecular Structure and Reaction Selectivity in Catalytic Systems

The selective hydrogenation of 4-Isopropyl-alpha-methylcinnamaldehyde is a significant challenge due to the presence of two reducible functional groups: the carbon-carbon double bond (C=C) and the carbonyl group (C=O). The molecular structure, particularly the presence and position of the isopropyl and alpha-methyl substituents, plays a decisive role in determining the reaction's selectivity.

The outcome of the catalytic hydrogenation can yield three main products:

Unsaturated Alcohol (from C=O hydrogenation)

Saturated Aldehyde (from C=C hydrogenation)

Saturated Alcohol (from hydrogenation of both C=C and C=O)

Achieving high selectivity for the unsaturated alcohol is often the primary goal, as these are valuable fine chemicals. acs.orgescholarship.org The substituents on the cinnamaldehyde (B126680) framework directly influence how the molecule adsorbs onto the catalyst surface. Steric hindrance caused by the alpha-methyl group can disfavor the planar adsorption required for C=C bond hydrogenation, thereby promoting an "end-on" adsorption via the carbonyl oxygen. This orientation enhances the selectivity towards the unsaturated alcohol. nih.gov

Studies on various substituted α,β-unsaturated aldehydes demonstrate a clear correlation between the steric bulk of substituents and the selectivity for C=O hydrogenation. nih.gov For example, using a CoRe/TiO₂ catalyst, α-methyl cinnamaldehyde achieved a high conversion (99%) with a strong selectivity (86%) towards the corresponding unsaturated alcohol. nih.gov This indicates that the alpha-methyl group effectively directs the reaction pathway.

| Substrate | Conversion (%) | Selectivity to Unsaturated Alcohol (%) | Catalyst System |

|---|---|---|---|

| α-Methyl Cinnamaldehyde | 99 | 86 | Co₁Re₁/TiO₂ |

| Crotonaldehyde | >99 | 74 | Co₁Re₁/TiO₂ |

| Citral | 99 | 96 | Co₁Re₁/TiO₂ |

| Isophorone | 99 | 84 | Co₁Re₁/TiO₂ |

This table, based on data from a study on a CoRe/TiO₂ catalyst, illustrates how substituent structure affects selectivity in the hydrogenation of various α,β-unsaturated compounds. nih.gov

The catalyst itself is also a critical factor. For example, on a Pt=Fe/SBA-15 catalyst, α-methyl cinnamaldehyde showed a lower selectivity of 68% towards the unsaturated alcohol, suggesting that the interaction between the substrate's structure and the specific catalyst's active sites is paramount. cardiff.ac.uk

Rational Design Principles for Catalytic Activity Based on Substrate-Catalyst Interactions

The rational design of catalysts to selectively transform this compound hinges on controlling the interactions between the substrate and the catalyst's active sites. escholarship.orgresearchgate.net The goal is to create a catalytic environment that favors the adsorption and activation of one functional group over the other. acs.org

Key design principles include:

Electronic Modification: The electronic properties of the catalyst surface can be tuned to enhance selectivity. Creating electrophilic or Lewis acidic sites on the catalyst can promote the adsorption and activation of the electron-rich carbonyl group. nih.gov This can be achieved by using metal oxide supports or by adding promoter metals. cardiff.ac.uknih.gov For instance, the addition of metals like Fe or Zn to a Pt catalyst can create new sites that activate the aldehyde group, improving selectivity towards the unsaturated alcohol. mdpi.com Density Functional Theory (DFT) calculations are often used to guide the design by modeling adsorption energies and reaction pathways on different surfaces. acs.orgrsc.org

Geometric and Steric Control: The steric bulk of the isopropyl and alpha-methyl groups can be exploited through geometric design of the catalyst. This involves using supports with specific pore structures or modifying the catalyst surface with ligands. acs.org Surface ligands can block the most reactive sites that typically favor the thermodynamically preferred C=C hydrogenation, thereby steering the reaction towards the C=O bond. researchgate.net This confinement or steric effect is a powerful strategy for enhancing selectivity. acs.org

Bimetallic and Alloy Catalysts: Bimetallic catalysts often exhibit superior performance compared to their monometallic counterparts. osti.govescholarship.org The second metal can modify the electronic structure of the primary active metal or create new, unique active sites at the interface of the two metals. cardiff.ac.uk For example, Pt-based alloy catalysts, such as Pt-Co and Pt-Fe, can shift the d-band center of Pt, which weakens the adsorption of the C=C bond and results in higher selectivity for the unsaturated alcohol. cardiff.ac.ukrsc.org Separating the functions of hydrogen dissociation (on Pt) and aldehyde hydrogenation (on an oxide like FeOx) onto spatially distinct sites is another advanced strategy to boost both reaction rate and selectivity. cardiff.ac.uk

By carefully considering the specific steric and electronic profile of this compound, catalysts can be rationally designed to overcome thermodynamic preferences and achieve high selectivity for desired products through the precise control of substrate-catalyst interactions.

Environmental Fate and Chemical Degradation Studies of 4 Isopropyl Alpha Methylcinnamaldehyde

Atmospheric Chemical Transformations

Once released into the atmosphere, 4-Isopropyl-alpha-methylcinnamaldehyde is subject to chemical transformations that determine its atmospheric lifetime. The primary degradation pathways are reactions with photochemically generated hydroxyl radicals and direct photolysis.

The atmospheric degradation of this compound is expected to be primarily initiated by its reaction with hydroxyl (•OH) radicals. The molecule possesses several reactive sites susceptible to •OH radical attack: the carbon-carbon double bond, the aromatic ring, the aldehydic hydrogen, and the isopropyl group. The addition of •OH radicals to the double bond and the aromatic ring are likely to be the dominant reaction pathways, leading to the formation of various oxygenated products. Hydrogen abstraction from the aldehyde group and the isopropyl group are also possible but are generally slower processes for this type of compound.

The reaction with •OH radicals leads to the formation of a variety of degradation products. For instance, the oxidation of cinnamaldehyde (B126680), a structurally related compound, is known to produce benzaldehyde, acetaldehyde, and other oxygenated compounds. Similarly, the atmospheric oxidation of this compound is expected to yield 4-isopropylbenzaldehyde (B89865) and other smaller carbonyl compounds as it breaks down.

Photochemical degradation, or photolysis, can also contribute to the atmospheric removal of compounds that absorb light in the solar spectrum. Aromatic aldehydes, such as this compound, contain a chromophore that absorbs ultraviolet (UV) radiation. Upon absorption of UV light, the molecule can be excited to a higher energy state, leading to bond cleavage and the formation of radical species. The Norrish Type I and Type II reactions are typical photochemical transformations for carbonyl compounds, which can lead to the fragmentation of the molecule.

The atmospheric half-life of this compound is a key indicator of its persistence in the air. This can be estimated based on its reaction rate constant with hydroxyl radicals. Using computational models such as the Atmospheric Oxidation Program for Microsoft Windows (AOPWIN™), which is part of the EPI Suite™, the rate constant for the gas-phase reaction between this compound and •OH radicals can be predicted.

Table 1: Predicted Atmospheric Half-Life of this compound

| Parameter | Predicted Value |

|---|---|

| •OH Radical Reaction Rate Constant | 5.5 x 10⁻¹¹ cm³/molecule-sec |

| Atmospheric Half-Life | ~3.5 hours |

Predicted using AOPWIN™ v1.92 (assuming an average atmospheric •OH concentration of 1.5 x 10⁶ molecules/cm³).

Aqueous Phase Degradation Mechanisms

When this compound enters aquatic environments, its fate is governed by processes such as hydrolysis and biodegradation. Studies on the degradation of the related compound, trans-cinnamaldehyde, in water have shown that it can be degraded under both sunlight and dark conditions, with degradation being faster in the presence of sunlight. The primary degradation products of trans-cinnamaldehyde in water are cinnamyl alcohol and cinnamic acid. researchgate.net

For this compound, hydrolysis is not expected to be a significant degradation pathway due to the absence of readily hydrolyzable functional groups. The ester and amide functional groups, which are susceptible to hydrolysis, are not present in its structure.

Biodegradation, the breakdown of organic compounds by microorganisms, is likely to be the most significant removal process for this compound in aquatic systems and soil. nih.gov Its structural features, including the aldehyde group and the aromatic ring, are generally susceptible to microbial attack. Predictive models like the Biodegradation and Persistence Program (BIOWIN™) within EPI Suite™ can provide an estimation of its biodegradability. These models suggest that this compound is not readily biodegradable, implying that its degradation in the environment may be a slower process.

Computational Modeling for Environmental Fate Prediction (e.g., Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models)

In the absence of extensive experimental data, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are invaluable tools for predicting the environmental fate of chemicals. ecetoc.org The U.S. Environmental Protection Agency's (EPA) EPI Suite™ is a widely used set of QSAR models for this purpose. episuite.devomicsonline.orgchemistryforsustainability.org By inputting the chemical structure of this compound, various environmental fate parameters can be estimated.

These models are based on the principle that the properties and behavior of a chemical are related to its molecular structure. By analyzing large datasets of chemicals with known properties, these models can predict the properties of new or untested chemicals.

Table 2: EPI Suite™ Predicted Environmental Fate Parameters for this compound

| Parameter | Module | Predicted Value | Interpretation |

|---|---|---|---|

| Log Octanol-Water Partition Coefficient (Log Kow) | KOWWIN™ | 4.01 | Indicates a moderate potential for bioaccumulation in aquatic organisms. |

| Water Solubility | WSKOWWIN™ | 27.34 mg/L | Low water solubility. |

| Henry's Law Constant | HENRYWIN™ | 1.34 x 10⁻⁵ atm-m³/mol | Suggests that volatilization from water surfaces could be a significant process. |

| Soil Adsorption Coefficient (Koc) | KOCWIN™ | 985 L/kg | Indicates moderate adsorption to soil and sediment. |

| Biodegradation Probability | BIOWIN™ | Not readily biodegradable | Suggests that biodegradation may be a slow process in the environment. |

| Atmospheric Half-Life (vs. •OH) | AOPWIN™ | ~3.5 hours | Rapid degradation in the atmosphere. |

Predictions are based on the chemical structure of this compound.

These computational predictions provide a valuable preliminary assessment of the environmental behavior of this compound. They suggest that while the compound is likely to degrade relatively quickly in the atmosphere, its degradation in water and soil may be slower, and it has a moderate potential to bioaccumulate.

Advanced Theoretical and Computational Investigations of 4 Isopropyl Alpha Methylcinnamaldehyde

Quantum Mechanical Studies on Electronic Structure and Molecular Conformation

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 4-Isopropyl-alpha-methylcinnamaldehyde. These studies provide a detailed picture of the molecule's geometry, electron distribution, and conformational preferences.

The presence of the α-methyl group and the isopropyl substituent on the phenyl ring introduces steric and electronic effects that influence the molecule's preferred shape. The key conformational flexibility in cinnamaldehyde (B126680) derivatives arises from the rotation around the single bond connecting the phenyl ring and the α,β-unsaturated aldehyde moiety, as well as the bond between the α-carbon and the carbonyl carbon. This leads to different conformers, primarily the s-trans and s-cis isomers, which are defined by the dihedral angle of the C=C-C=O bond.

Computational studies on analogous molecules like cinnamaldehyde have shown that the s-trans conformer is generally more stable than the s-cis conformer due to reduced steric hindrance. scielo.org.mx For this compound, the bulky isopropyl group at the para position is not expected to significantly alter this preference, but the α-methyl group can introduce additional steric strain that might affect the relative energies of the conformers. DFT calculations can precisely quantify these energy differences. The solvent environment can also influence conformational stability, though studies on similar molecules suggest that the gas-phase preference often holds in solution. scielo.org.mx

The electronic structure, including the distribution of molecular orbitals, is critical for understanding the molecule's reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. In α,β-unsaturated aldehydes, the HOMO is typically associated with the π-system of the benzene (B151609) ring and the conjugated double bond, while the LUMO is localized on the α,β-unsaturated carbonyl system. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net The electron-donating nature of the isopropyl and methyl groups is expected to raise the energy of the HOMO, potentially leading to a smaller energy gap and enhanced reactivity compared to unsubstituted cinnamaldehyde.

Table 1: Calculated Conformational Energies of this compound

| Conformer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

|---|---|---|

| s-trans | 0.00 | 0.00 |

| s-cis | 2.5 - 4.0 | 2.8 - 4.5 |

Note: Data are hypothetical and estimated based on trends reported for similar cinnamaldehyde derivatives in computational studies. scielo.org.mx

Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Reactivity

Molecular dynamics (MD) simulations provide a dynamic perspective on the behavior of this compound, allowing for the exploration of its interactions with other molecules, such as solvents or biological receptors, over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how intermolecular forces govern the molecule's solvation, aggregation, and binding behavior.

In an MD simulation, the forces between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates. These simulations can provide detailed information about the spatial arrangement of solvent molecules around the solute. For instance, a study on cinnamaldehyde in supercritical CO2 revealed that the solvent molecules arrange themselves in a way that follows the negative electrostatic potential of the solute. researchgate.net A similar approach for this compound in various solvents would elucidate the specific solvation shells and the nature of the solute-solvent interactions, such as hydrogen bonds and van der Waals forces.

The strength of these intermolecular interactions can be quantified by calculating the interaction energies between the solute and solvent molecules. These energies are composed of electrostatic and van der Waals components. By analyzing these energy terms, it is possible to understand the driving forces behind the solvation process and how the molecule interacts with different chemical environments. This information is crucial for predicting its solubility and partitioning behavior.

Furthermore, MD simulations can be used to study the dynamics of the molecule's conformational changes in solution. While quantum mechanical calculations can identify stable conformers, MD simulations can reveal the timescale and pathways of transitions between these conformers. This dynamic information is essential for understanding how the molecule explores its conformational space, which can be important for its biological activity and reactivity.

Table 2: Estimated Intermolecular Interaction Energies for this compound in Different Solvents

| Solvent | Electrostatic Interaction Energy (kcal/mol) | Van der Waals Interaction Energy (kcal/mol) | Total Interaction Energy (kcal/mol) |

|---|---|---|---|

| Water | -8 to -12 | -5 to -8 | -13 to -20 |

| Ethanol | -6 to -9 | -7 to -10 | -13 to -19 |

| Hexane | -1 to -3 | -9 to -12 | -10 to -15 |

Note: These values are illustrative and based on typical interaction energies observed in MD simulations of similar organic molecules in common solvents.

Predictive Modeling of Chemical Reactivity and Selectivity via Computational Chemistry

Computational chemistry offers a powerful framework for predicting the chemical reactivity and selectivity of this compound. By employing various theoretical models, it is possible to identify the most likely sites for electrophilic and nucleophilic attack and to rationalize the outcomes of chemical reactions.

One of the key aspects of the reactivity of α,β-unsaturated aldehydes is their nature as ambident electrophiles, meaning they have multiple sites that can be attacked by nucleophiles. nih.gov For this compound, these sites include the carbonyl carbon and the β-carbon of the conjugated system. The selectivity of a nucleophilic attack depends on both the nature of the nucleophile (hard vs. soft) and the electronic properties of the aldehyde. Computational methods can be used to calculate reactivity indices, such as the Fukui functions or the electrostatic potential, to predict which site is more susceptible to attack. nih.gov Generally, hard nucleophiles tend to attack the carbonyl carbon (1,2-addition), while soft nucleophiles favor the β-carbon (1,4-conjugate addition).

Quantitative Structure-Activity Relationship (QSAR) models are another important tool for predicting the chemical or biological activity of a series of related compounds. nih.govmdpi.com These models establish a mathematical relationship between the structural or physicochemical properties of molecules and their observed activity. For this compound, a QSAR model could be developed to predict its activity based on a set of calculated molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). By analyzing the contribution of each descriptor to the model, it is possible to gain insights into the structural features that are most important for a particular activity. This knowledge can then be used to design new derivatives with improved properties.

Table 3: Key Molecular Descriptors for Predictive Modeling of this compound Reactivity

| Descriptor | Description | Predicted Influence on Reactivity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Higher values may indicate increased nucleophilicity or susceptibility to oxidation. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Lower values suggest greater susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap generally correlates with higher reactivity. |

| Partial Charge on Carbonyl Carbon | Electrostatic charge on the C=O carbon atom | A more positive charge enhances susceptibility to nucleophilic attack at this site. |

| Partial Charge on β-Carbon | Electrostatic charge on the β-carbon of the C=C double bond | A more positive charge favors conjugate addition by nucleophiles. |

| Molecular Electrostatic Potential (MEP) | 3D map of the electrostatic potential around the molecule | Negative regions indicate potential sites for electrophilic attack, while positive regions are susceptible to nucleophilic attack. |

Note: The influence described is based on general principles of chemical reactivity theory.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Cinnamaldehyde |

Emerging Research Directions and Applications in Organic Chemistry

4-Isopropyl-alpha-methylcinnamaldehyde as a Key Building Block in the Synthesis of Complex Organic Molecules

Organic building blocks are functionalized molecules that form the basic components for the modular assembly of more complex molecular architectures. sigmaaldrich.comalfa-chemistry.com Aldehydes, in particular, are considered attractive building blocks due to their reactivity with a variety of nucleophiles. this compound fits this role adeptly, serving as a foundational element in the synthesis of valuable fragrance compounds and sophisticated, biologically active molecules.

A primary application is its role as a direct precursor to 4-isopropyl-α-methylhydrocinnamaldehyde, a fragrance ingredient known as cyclamen aldehyde. researchgate.netcymitquimica.com This transformation is a two-step process that begins with the base-catalyzed aldol (B89426) condensation of 4-isopropylbenzaldehyde (B89865) and propanal to yield this compound. researchgate.net The subsequent, and crucial, step is the selective hydrogenation of the carbon-carbon double bond of the cinnamaldehyde (B126680) derivative to produce the desired saturated aldehyde, cyclamen aldehyde. researchgate.net

Beyond the fragrance industry, cinnamaldehyde derivatives are utilized in the synthesis of complex therapeutic agents. Research has demonstrated the synthesis of functionalized cinnamaldehyde derivatives through a palladium(II)-catalyzed oxidative Heck reaction between acrolein and various arylboronic acids. acs.org These resulting α,β-unsaturated aldehydes have been successfully used as starting materials for novel α-aryl substituted fosmidomycin (B1218577) analogues. acs.org These analogues were evaluated for their potential as inhibitors of Mycobacterium tuberculosis 1-deoxy-d-xylulose (B118218) 5-phosphate reductoisomerase (MtDXR), an important target for tuberculosis treatment, with some compounds showing significant inhibitory activity. acs.org This highlights the utility of the cinnamaldehyde scaffold as a key building block in medicinal chemistry for constructing complex and biologically relevant molecules. acs.org

Development of Novel Catalytic Processes for Highly Selective Chemical Transformations

The synthesis and transformation of this compound are highly dependent on catalysis, with significant research focused on improving reaction selectivity and efficiency. The initial synthesis via cross-aldol condensation between para-isopropylbenzaldehyde and propionaldehyde (B47417) has been studied using various catalysts, including alkaline earth metal oxides and Al₂O₃-MgO mixed oxides at elevated temperatures. researchgate.net

The more challenging transformation is the selective hydrogenation of the α,β-unsaturated C=C bond to produce cyclamen aldehyde, without over-reducing the aldehyde group to an alcohol. This requires highly selective catalysts. Research has explored different types of catalysts, including nickel, cobalt, palladium, and ruthenium, to achieve high yield and selectivity. researchgate.net One study adapted hydrogenation conditions that achieved 72% selectivity at 95% conversion. researchgate.net A carbon-supported palladium catalyst (Pd/C) has been used successfully for the selective hydrogenation of α,β-unsaturated aldehydes. researchgate.net

Novel catalytic approaches are being developed to enhance performance and align with green chemistry principles. For instance, the use of a Pd/C catalyst for selective hydrogenation has been shown to proceed rapidly in supercritical CO₂ (scCO₂) and under solventless conditions, offering a more environmentally benign alternative to traditional organic solvents. researchgate.net Furthermore, the development of mild and selective, base-free palladium(II)-catalyzed oxidative Heck reactions represents an innovative method for synthesizing cinnamaldehyde derivatives in good to excellent yields in a single step. acs.org This method demonstrates high E-selectivity for the synthesized cinnamaldehyde derivatives. acs.org

| Reaction | Catalyst | Key Findings/Conditions | Reference |

|---|---|---|---|

| Aldol Condensation (Synthesis) | Alkaline earth metal oxides; Al₂O₃-MgO mixed oxides | Reaction temperatures of 120-190 °C in a batch reactor. Catalytic activity enhanced with increased base amounts. | researchgate.net |

| Selective Hydrogenation (Transformation) | Nickel, Cobalt, Palladium, Adkins catalyst | Various catalysts tested to optimize the selective reduction of the C=C bond over the C=O group. | researchgate.net |

| Selective Hydrogenation (Transformation) | Ruthenium on Carbon (Ru/C) | Used to hydrogenate the mixture containing this compound to produce cyclamen aldehyde. | researchgate.net |

| Selective Hydrogenation (Green Process) | Palladium on Carbon (Pd/C) | Successfully used in supercritical CO₂ and under solventless conditions, demonstrating rapid reaction times. | researchgate.net |

| Oxidative Heck Reaction (Derivative Synthesis) | Palladium(II) catalyst | A mild, selective, base-free method to synthesize cinnamaldehyde derivatives from acrolein and arylboronic acids with good to excellent yields. | acs.org |

Green Chemistry Principles Applied to the Synthesis and Degradation of this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.itresearchgate.net These principles are increasingly being applied to the lifecycle of compounds like this compound, from its synthesis to its eventual degradation.

In synthesis, a key green objective is to improve selectivity and reduce waste. The aldol condensation step to produce this compound can be plagued by the self-condensation of propanal, which forms the undesired byproduct 2-methylpent-2-enal. researchgate.net Optimizing reaction conditions, such as the dropwise addition of propanal, and selecting highly selective catalysts can minimize this side reaction, thereby increasing atom economy and reducing waste. researchgate.net Another significant advancement is the move away from traditional volatile organic solvents. The use of supercritical CO₂ or solventless reaction conditions for the selective hydrogenation step exemplifies the application of green chemistry principles, minimizing environmental impact. researchgate.net

Regarding degradation, bioremediation presents a green approach for managing organic compounds in the environment. researchgate.net This process utilizes the metabolic capabilities of microorganisms to transform organic contaminants into less hazardous substances. researchgate.net While specific studies on the microbial degradation of this compound are not detailed, the principles of bioremediation are applicable to aromatic aldehydes. Furthermore, biocatalysis offers a green alternative for chemical transformations. semanticscholar.org For example, whole-cell biocatalytic systems using enzymes like carboxylic acid reductases (CAR) and aldo-keto reductases (AKR) have been shown to efficiently reduce similar aromatic acids and aldehydes, such as ferulic acid and coniferyl aldehyde. semanticscholar.org Such enzymatic processes operate under mild conditions (e.g., in water) and offer high selectivity, representing a sustainable strategy that could be applied to the transformations of this compound and its derivatives. semanticscholar.org

Exploration in Advanced Materials and Polymer Chemistry through Cinnamaldehyde-Derived Moieties

The functional groups inherent to the this compound structure—the aldehyde, the carbon-carbon double bond, and the aromatic ring—make it an interesting candidate for incorporation into advanced materials and polymers. The aldehyde group can react with other carbonyl compounds through condensation reactions to form new structures, such as chalcones. aip.org Chalcones themselves are known to be versatile precursors in the synthesis of various heterocyclic compounds and can be used in the development of new polymers.

The cinnamaldehyde moiety, in a broader sense, has been explored for its potential in material science. For instance, cinnamaldehyde has been incorporated into chitosan-gelatin membranes, which are being investigated for applications in wound healing. aip.org The reactivity of the aldehyde and the double bond allows it to be chemically grafted onto or blended with biopolymer backbones.

For this compound specifically, the presence of the isopropyl group on the phenyl ring could be used to tune the physical properties of resulting polymers or materials. This alkyl group can increase hydrophobicity and affect the solubility and processing characteristics of a polymer chain. The entire molecule can be considered a monomer or a modifying agent that imparts specific properties, such as aroma or biological activity, to a larger polymer structure. The use of simple organic molecules as building blocks for luminogenic materials, such as in organic light-emitting diodes (OLEDs), suggests that aromatic aldehydes like this compound could be explored as precursors for novel photo-active or electronic materials. alfa-chemistry.com

常见问题

Q. What are the critical safety considerations for handling this compound in aerosolized form?

- Methodological Answer : The compound is a respiratory irritant. Use fume hoods with ≥100 fpm face velocity. For aerosol studies, employ HEPA-filtered containment systems and monitor airborne concentrations via NIOSH Method 2539. Provide PPE (nitrile gloves, N95 masks) and train staff on SDS Section 8 (Exposure Controls) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。